molecular formula C14H14F2N2O2 B2393174 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide CAS No. 1421489-37-3

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide

Cat. No.: B2393174
CAS No.: 1421489-37-3
M. Wt: 280.275
InChI Key: GSPVOSIFAXBEPY-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is a synthetic organic compound characterized by the presence of difluoro substituents on the benzene ring, a hydroxyethyl group, and a methylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The difluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The hydroxyethyl group may form hydrogen bonds with active sites of enzymes or receptors, while the difluoro substituents can enhance binding affinity through hydrophobic interactions. The methylpyrrole moiety may contribute to the overall stability and specificity of the compound’s binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both hydroxyethyl and methylpyrrole groups distinguishes it from other similar compounds, potentially enhancing its utility in various applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPVOSIFAXBEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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